Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate
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Overview
Description
Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethyl, diphenyl, and thiazole groups, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,4-diphenylthiazol-2(3H)-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. This includes optimizing reaction conditions, using efficient purification techniques, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenylthiazole: A structurally related compound with similar chemical properties.
Ethyl 2-bromoacetate: Shares the ethyl ester functional group.
Thiazole derivatives: A broad class of compounds with varying substituents on the thiazole ring.
Uniqueness
Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate is unique due to its specific combination of ethyl, diphenyl, and thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7171-43-9 |
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Molecular Formula |
C19H17NO2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C19H17NO2S/c1-2-22-19(21)13-18-20(16-11-7-4-8-12-16)17(14-23-18)15-9-5-3-6-10-15/h3-14H,2H2,1H3 |
InChI Key |
MVJHTNFTFVCLID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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